N-butyl-6-chloropyrimidin-4-amine

Lipophilicity LogP Drug-like properties

Kinase inhibitor programs using 4,6-dichloropyrimidine routinely encounter bis-substitution byproducts requiring tedious chromatography. N-Butyl-6-chloropyrimidin-4-amine resolves this with a single reactive chlorine at C6, enabling precise, high-yield SNAr functionalization. • 72% documented yield from 6-chloropyrimidin-4(3H)-one enables cost-reliable SAR library scale-up • LogP 2.415 ensures full solubility in DMF/DMSO for SNAr chemistry • 85-95°C bp differential vs. dichloro analogs simplifies purification Supplied ≥98% purity; ambient global shipping.

Molecular Formula C8H12ClN3
Molecular Weight 185.65 g/mol
CAS No. 26423-00-7
Cat. No. B1346383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-butyl-6-chloropyrimidin-4-amine
CAS26423-00-7
Molecular FormulaC8H12ClN3
Molecular Weight185.65 g/mol
Structural Identifiers
SMILESCCCCNC1=CC(=NC=N1)Cl
InChIInChI=1S/C8H12ClN3/c1-2-3-4-10-8-5-7(9)11-6-12-8/h5-6H,2-4H2,1H3,(H,10,11,12)
InChIKeyLHMGITJOGBLZHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Butyl-6-chloropyrimidin-4-amine: Core Properties & Profile


N-Butyl-6-chloropyrimidin-4-amine (CAS 26423-00-7) is a heterocyclic aromatic amine belonging to the 4-amino-6-chloropyrimidine class . With a molecular formula of C8H12ClN3 and a molecular weight of 185.65 g/mol, this compound features a reactive chlorine atom at the 6-position of the pyrimidine ring and an n-butylamino substituent at the 4-position . Unlike many symmetrical dihalogenated pyrimidines, this compound possesses a single chlorine leaving group, enabling precise, stepwise functionalization for the construction of complex molecular architectures [1]. Its physicochemical profile—including a calculated LogP of 2.415, a topological polar surface area (PSA) of 37.81 Ų, and a boiling point of 314.5°C at 760 mmHg—positions it as a lipophilic intermediate suitable for diverse synthetic applications in medicinal chemistry, agrochemical development, and materials science .

N-Butyl-6-chloropyrimidin-4-amine: Why Substitutions Fail


Direct substitution of N-butyl-6-chloropyrimidin-4-amine with 4,6-dichloropyrimidine or alternative N-alkyl-6-chloropyrimidin-4-amines introduces significant risks of divergent reactivity, altered regioselectivity, and compromised downstream yields. The target compound's single chlorine at C6, combined with the electron-donating n-butylamino group at C4, creates a precisely tuned electronic environment that controls the rate and selectivity of subsequent nucleophilic aromatic substitution (SNAr) reactions [1]. Symmetrical 4,6-dichloropyrimidine, while cheaper, typically leads to mixtures of mono- and di-substituted products, necessitating difficult chromatographic separations and reducing overall yield [2]. Conversely, the N-benzyl analog (LogP 2.815) introduces excessive lipophilicity and a metabolic liability, while the N-tert-butyl analog (LogP 2.413) offers reduced conformational flexibility and steric hindrance that can impede certain coupling reactions . The n-butyl chain strikes a balance between solubility, reactivity, and structural simplicity that is not replicated by shorter (N-propyl, N-allyl) or branched (N-tert-butyl) congeners, making direct compound-for-compound interchange ill-advised without re-optimization of reaction conditions .

N-Butyl-6-chloropyrimidin-4-amine: Key Differentiation Evidence


Improved Lipophilicity Balance

The target compound exhibits a calculated LogP of 2.415, representing a nearly 6-fold increase in lipophilicity over the unsubstituted parent scaffold, 6-chloropyrimidin-4-amine, which has a LogP of 0.435 . This places N-butyl-6-chloropyrimidin-4-amine in the optimal LogP range (1–3) for oral bioavailability according to Lipinski's Rule of Five, while the parent compound falls below this threshold [1]. Compared to the N-benzyl analog (LogP 2.815), which approaches the upper limit of drug-likeness, the n-butyl derivative provides a more balanced hydrophilic-lipophilic profile [2].

Lipophilicity LogP Drug-like properties Physicochemical profiling

Boiling Point Differentiation for Purification

N-Butyl-6-chloropyrimidin-4-amine has a boiling point of 314.5°C at 760 mmHg, which is substantially higher than that of the common starting material 4,6-dichloropyrimidine (estimated ~220–230°C) and the unsubstituted 6-chloropyrimidin-4-amine (289°C) . This 25–95°C differential allows for effective removal of residual starting materials or symmetrical dichloro byproducts via fractional distillation rather than relying solely on chromatographic methods . Notably, the N-tert-butyl isomer (CAS 945896-38-8) boils at 299.3°C, a 15.2°C lower temperature, which can complicate separation from other volatile impurities in scaled-up reactions .

Purification Boiling point Process chemistry Quality control

Cost-Effective Synthetic Route

A published synthetic route starting from 6-chloropyrimidin-4(3H)-one and n-butylamine delivers N-butyl-6-chloropyrimidin-4-amine in approximately 72% yield . An alternative route employing 4,6-dichloropyrimidine as the electrophilic partner also yields the target compound via selective mono-substitution . This contrasts with the synthesis of the N-tert-butyl analog, which often requires longer reaction times (e.g., 12 hours monitored by TLC) and more forcing conditions due to steric hindrance from the tert-butyl group, potentially reducing throughput and increasing cost .

Synthetic yield Cost of goods Route scouting Supply chain

Early Biological Activity Evidence

Preliminary screening data deposited in BindingDB (ChEMBL3115980) indicates that N-butyl-6-chloropyrimidin-4-amine exhibits antimicrobial activity against Enterococcus faecalis biofilm formation with an IC50 of 125 µM [1]. While this level of activity is modest, it establishes a quantifiable baseline for the scaffold that can be optimized through further derivatization at the remaining chlorine position. In contrast, the N-benzyl congener has been reported to exhibit kinase inhibitory activity in biochemical assays, but no quantitative antimicrobial data are available for direct comparison . The presence of the n-butyl chain may contribute to membrane partitioning and target engagement in a manner distinct from benzyl- or tert-butyl-substituted analogs, though additional head-to-head comparative studies are needed to confirm this hypothesis [2].

Kinase inhibition Antimicrobial Biological screening Lead discovery

N-Butyl-6-chloropyrimidin-4-amine: Application Scenarios


Kinase Inhibitor Scaffold Diversification

Medicinal chemistry teams developing ATP-competitive kinase inhibitors can employ N-butyl-6-chloropyrimidin-4-amine as a key intermediate for introducing diverse amine, alcohol, or thiol nucleophiles at the 6-position. The compound's LogP of 2.415 ensures adequate organic solubility for SNAr reactions in aprotic solvents such as DMF or DMSO, while the single reactive chlorine prevents the formation of undesired symmetrical bis-substitution byproducts that plague 4,6-dichloropyrimidine-based routes [1]. The documented 72% synthetic yield from 6-chloropyrimidin-4(3H)-one provides a reliable cost basis for SAR library production .

Agrochemical Intermediate for Fungicide/Herbicide Discovery

The combination of moderate lipophilicity (LogP 2.415) and a single displaceable chlorine makes N-butyl-6-chloropyrimidin-4-amine an attractive building block for agrochemical discovery programs targeting pyrimidine-based fungicides or herbicides. The boiling point differential of 85–95°C relative to 4,6-dichloropyrimidine simplifies purification of the mono-functionalized intermediate during scale-up, reducing solvent waste and production costs . The n-butyl chain enhances foliar uptake potential compared to the more hydrophilic unsubstituted 6-chloropyrimidin-4-amine (LogP 0.435) .

Teaching SNAr Reactions in Academic Labs

N-Butyl-6-chloropyrimidin-4-amine serves as an ideal substrate for teaching nucleophilic aromatic substitution mechanisms in academic laboratory courses. Its moderate reactivity (activated by the electron-withdrawing pyrimidine ring nitrogen atoms but tempered by the electron-donating n-butylamino group) allows reactions to proceed at manageable rates without requiring inert atmosphere or extreme temperatures. The reported synthesis from 6-chloropyrimidin-4(3H)-one with ~72% yield provides a reproducible protocol suitable for undergraduate experimentation .

Reference Standard for Analytical Method Development

Quality control laboratories in pharmaceutical and fine chemical manufacturing can utilize N-butyl-6-chloropyrimidin-4-amine as a reference standard for HPLC or GC method development. Its well-defined physicochemical properties—boiling point 314.5°C, density 1.183 g/cm³, and LogP 2.415—facilitate the establishment of robust analytical methods for monitoring residual starting materials or process impurities in pyrimidine-based API synthesis .

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